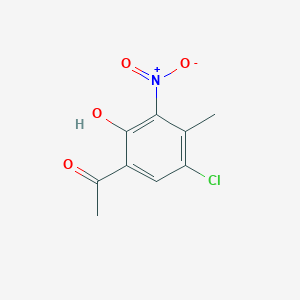

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Description

The exact mass of the compound 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-4-7(10)3-6(5(2)12)9(13)8(4)11(14)15/h3,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVHWGGRXQWGGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1[N+](=O)[O-])O)C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373968 | |

| Record name | 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288401-07-0 | |

| Record name | 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 288401-07-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone (CAS Number: 288401-07-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone (CAS: 288401-07-0) is a multifaceted aromatic compound featuring a unique combination of functional groups: a chloro, a hydroxyl, a methyl, and a nitro group, all attached to an acetophenone core. This substitution pattern suggests a rich chemical reactivity and the potential for diverse biological activities. Substituted acetophenones are a well-established class of compounds that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules, including chalcones, flavones, and various heterocyclic systems.[1][2] The presence of a nitro group, in particular, is a common feature in many pharmacologically active compounds, often contributing to their therapeutic effects. This guide aims to consolidate the available information on this compound and provide a framework for its synthesis and further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings, including its solubility, reactivity, and potential for formulation.

Table 1: Physicochemical Properties of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone [3]

| Property | Value |

| CAS Number | 288401-07-0 |

| Molecular Formula | C₉H₈ClNO₄ |

| Molecular Weight | 229.62 g/mol |

| IUPAC Name | 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone |

| Synonyms | 5'-Chloro-2'-hydroxy-4'-methyl-3'-nitroacetophenone |

| Appearance | Predicted to be a solid |

| XLogP3 | 2.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Exact Mass | 229.0141854 |

Synthesis and Mechanism

Proposed Synthetic Pathway

The proposed synthesis commences with the Fries rearrangement of 4-chloro-3-methylphenyl acetate to yield 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone. This intermediate is then subjected to nitration to introduce the nitro group at the position ortho to the hydroxyl group and meta to the acetyl group, yielding the final product.

Caption: Proposed two-step synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone (Precursor)

This procedure is adapted from a general method for the synthesis of hydroxyacetophenones via the Fries rearrangement.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 4-chloro-3-methylphenyl acetate (1 equivalent).

-

Addition of Catalyst: Add anhydrous aluminum chloride (1.2 equivalents) portion-wise to the flask. An exothermic reaction is expected.

-

Heating: Once the initial reaction subsides, heat the mixture in an oil bath at 160-170 °C for 30 minutes.

-

Work-up: Cool the reaction mixture to room temperature and then carefully add ice-cold dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone (Final Product)

This protocol is based on the nitration of a structurally similar compound, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.[5]

-

Dissolution: Dissolve the precursor, 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone (1 equivalent), in a minimal amount of a suitable solvent like glacial acetic acid or concentrated sulfuric acid at a low temperature (0-5 °C) in an ice bath.

-

Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified period (e.g., 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

-

Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water to remove any residual acid.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.

Causality Behind Experimental Choices

-

Fries Rearrangement: This reaction is a classic and efficient method for the ortho- and para-acylation of phenols, providing a direct route to the hydroxyacetophenone precursor. The use of a Lewis acid catalyst like aluminum chloride is essential to facilitate the rearrangement.

-

Nitration Conditions: The use of a nitrating mixture (HNO₃/H₂SO₄) is a standard and effective method for the nitration of aromatic rings. The hydroxyl group is a strong activating and ortho-, para-directing group, while the acetyl group is a deactivating and meta-directing group. The combined directing effects of these groups are expected to favor the introduction of the nitro group at the position ortho to the hydroxyl group and meta to the acetyl group. Conducting the reaction at low temperatures is crucial to control the exothermicity of the reaction and to minimize the formation of side products.

Spectroscopic Characterization (Predictive)

As experimental spectroscopic data for 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is not currently available in the literature, this section provides a predictive analysis based on the compound's structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methyl protons, and the acetyl protons.

-

Aromatic Proton (1H): A singlet is expected in the aromatic region (δ 7.5-8.5 ppm).

-

Methyl Protons (3H): A singlet for the methyl group on the aromatic ring is anticipated around δ 2.2-2.6 ppm.

-

Acetyl Protons (3H): A singlet for the acetyl methyl group should appear in the upfield region, likely around δ 2.5-2.8 ppm.

-

Hydroxyl Proton (1H): A broad singlet for the phenolic hydroxyl group is expected, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Carbonyl Carbon: The carbonyl carbon of the acetyl group is expected to resonate in the downfield region, typically around δ 195-205 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the various substituents. The carbon bearing the hydroxyl group will be shifted downfield, while the carbons bearing the chloro, methyl, and nitro groups will also show characteristic shifts.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C=O Stretch: A strong absorption band around 1650-1700 cm⁻¹ for the carbonyl group of the acetophenone.

-

N-O Stretch: Strong asymmetric and symmetric stretching bands for the nitro group, typically appearing around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

-

C-Cl Stretch: An absorption band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (229.62 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

-

Fragmentation: Common fragmentation pathways for acetophenones include the loss of a methyl group ([M-15]⁺) and the formation of an acylium ion ([M-CH₃CO]⁺).

Potential Applications and Biological Significance

While there are no specific studies on the biological activity of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, the structural motifs present in the molecule suggest several potential areas of application in drug discovery and development.

-

Antimicrobial and Antifungal Activity: Chalcones, which can be synthesized from acetophenones, are known to possess a broad spectrum of antimicrobial and antifungal activities.[6] The title compound could serve as a precursor for the synthesis of novel chalcones with potential therapeutic value.

-

Anticancer Activity: Many nitroaromatic compounds and their derivatives have been investigated for their anticancer properties.[7] The presence of the nitro group in 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone makes it an interesting candidate for evaluation as an anticancer agent or as a building block for the synthesis of more complex molecules with potential cytotoxic activity.

-

Enzyme Inhibition: Substituted acetophenones and related compounds have been explored as inhibitors of various enzymes. The specific substitution pattern of the title compound may confer inhibitory activity against certain biological targets.

-

Materials Science: Nitro-substituted aromatic compounds can have interesting optical and electronic properties, suggesting potential applications in the development of new materials, such as dyes and nonlinear optical materials.[7]

Safety and Handling

Based on the GHS classification of the compound, 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is considered to be a hazardous substance.[3]

-

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a substituted acetophenone with significant potential for further research and development. This technical guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic route, and a predictive analysis of its spectral characteristics. The structural features of this compound suggest promising avenues for exploration in medicinal chemistry, particularly in the development of new antimicrobial and anticancer agents. Further experimental work is required to confirm the proposed synthesis, fully characterize the compound using modern analytical techniques, and to evaluate its biological activities. This guide serves as a foundational resource to stimulate and support such future investigations.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone | C9H8ClNO4 | CID 2757608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(5-Chloro-2-hydroxyphenyl)ethanone | 1450-74-4 [chemicalbook.com]

- 5. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity [mdpi.com]

- 6. ijpsr.com [ijpsr.com]

- 7. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, a polysubstituted aromatic ketone of interest in synthetic chemistry and potential drug discovery. This document elucidates the compound's nomenclature, structural features, and physicochemical properties. A detailed, field-proven synthetic protocol is proposed, drawing from established methodologies for analogous transformations. Furthermore, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) are presented with detailed interpretations to aid in the characterization of this molecule. The guide also explores the chemical reactivity and potential applications of this compound, grounded in the established roles of related chemical entities in medicinal and materials science. Safety and handling precautions are also outlined. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this specific chemical entity.

Introduction and Nomenclature

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a complex aromatic compound featuring five different substituents on a benzene ring: an acetyl group, a hydroxyl group, a methyl group, a chlorine atom, and a nitro group. Its systematic IUPAC name precisely describes this arrangement.[1] The strategic placement of these functional groups, with their varying electronic and steric properties, makes this molecule a potentially valuable intermediate in the synthesis of more complex chemical structures, including novel pharmaceutical agents and specialized organic materials. The interplay of the electron-donating hydroxyl and methyl groups with the electron-withdrawing acetyl, chloro, and nitro groups creates a unique electronic environment within the aromatic ring, influencing its reactivity and potential biological activity.

Caption: 2D structure of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.

Physicochemical Properties

The predicted physicochemical properties of 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone are summarized in the table below. These properties are calculated based on its chemical structure and are essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO₄ | [1] |

| Molecular Weight | 229.62 g/mol | [1] |

| IUPAC Name | 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone | [1] |

| CAS Number | 288401-07-0 | [1] |

| Appearance | Predicted: Yellowish crystalline solid | N/A |

| Melting Point | Predicted: >150 °C | N/A |

| Boiling Point | Predicted: >350 °C | N/A |

| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMSO. | N/A |

Proposed Synthesis Protocol

A specific, peer-reviewed synthesis for 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone has not been prominently reported in the literature. However, a plausible and robust synthetic route can be designed based on well-established organic reactions, such as the Fries rearrangement and electrophilic aromatic substitution. The proposed multi-step synthesis commences with the commercially available starting material, 4-chloro-2-methylphenol.

Caption: Proposed synthetic workflow for the target compound.

Step 1: Acetylation of 4-Chloro-2-methylphenol

The initial step involves the protection of the phenolic hydroxyl group as an acetate ester. This is crucial to prevent unwanted side reactions during the subsequent Fries rearrangement and to direct the acylation to the desired position.

-

Materials: 4-chloro-2-methylphenol, acetic anhydride, pyridine, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-methylphenol (1 equivalent) in pyridine.

-

Cool the mixture in an ice bath and add acetic anhydride (1.1 equivalents) dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture into ice-cold water and extract with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-2-methylphenyl acetate.

-

Step 2: Fries Rearrangement to 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone

The Fries rearrangement of the acetate ester introduces the acetyl group onto the aromatic ring. The regioselectivity of this reaction is temperature-dependent; higher temperatures generally favor the formation of the ortho-acylated product.[2][3]

-

Materials: 4-chloro-2-methylphenyl acetate, anhydrous aluminum chloride (AlCl₃), nitrobenzene (as solvent), hydrochloric acid (10% aqueous solution), ethyl acetate.

-

Procedure:

-

In a three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a thermometer, add anhydrous aluminum chloride (2.5 equivalents).

-

Add nitrobenzene and stir to form a slurry.

-

Slowly add 4-chloro-2-methylphenyl acetate (1 equivalent) to the slurry.

-

Heat the reaction mixture to 140-160 °C and maintain this temperature for 4-6 hours.[4]

-

Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

Step 3: Nitration of 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone

The final step is the regioselective nitration of the substituted acetophenone. The directing effects of the existing substituents play a critical role in determining the position of the incoming nitro group. The hydroxyl group is a strong activating, ortho-, para-director. The methyl group is a weak activating, ortho-, para-director. The chloro group is a deactivating, ortho-, para-director. The acetyl group is a deactivating, meta-director. The combined directing effects of the powerful activating hydroxyl group and the methyl group will direct the electrophilic nitration to the position ortho to the hydroxyl group and meta to the acetyl group, which is the desired C-3 position.[5][6][7]

-

Materials: 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone, concentrated nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄).

-

Procedure:

-

In a flask immersed in an ice-salt bath, add concentrated sulfuric acid.

-

Slowly add 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone (1 equivalent) to the sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the acetophenone, maintaining the temperature below 5 °C.[8]

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

-

Predicted Spectroscopic Data

¹H NMR Spectroscopy

-

Aromatic Proton (1H, s): A singlet is expected for the single proton on the aromatic ring. Its chemical shift will be influenced by the surrounding substituents, likely appearing in the downfield region (δ 7.5-8.5 ppm).

-

Acetyl Protons (3H, s): A sharp singlet corresponding to the three protons of the acetyl methyl group, expected around δ 2.5-2.7 ppm.

-

Methyl Protons (3H, s): A singlet for the three protons of the methyl group on the aromatic ring, likely in the range of δ 2.2-2.5 ppm.

-

Hydroxyl Proton (1H, br s): A broad singlet for the phenolic hydroxyl proton, the chemical shift of which is concentration and solvent dependent but typically appears downfield (δ 10-12 ppm), especially if there is intramolecular hydrogen bonding with the adjacent acetyl group.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is expected to resonate in the downfield region, typically around δ 195-205 ppm.[9]

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts determined by the electronic effects of the substituents. The carbon bearing the nitro group (C-NO₂) and the carbon bearing the acetyl group (C-C=O) will be significantly downfield. The carbon attached to the hydroxyl group (C-OH) will also be downfield, while the carbon with the methyl group (C-CH₃) will be slightly upfield compared to an unsubstituted benzene.

-

Acetyl Methyl Carbon: The methyl carbon of the acetyl group is expected to appear in the range of δ 25-30 ppm.

-

Ring Methyl Carbon: The methyl carbon attached to the aromatic ring should resonate at approximately δ 15-20 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the phenolic hydroxyl group.[12][13]

-

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponds to the carbonyl stretching of the aryl ketone.[12]

-

N-O Stretch (asymmetric): A strong absorption band in the range of 1500-1550 cm⁻¹ is indicative of the asymmetric stretching of the nitro group.[14]

-

N-O Stretch (symmetric): Another strong band for the symmetric stretching of the nitro group is expected around 1330-1370 cm⁻¹.[14]

-

C-H Stretch (aromatic and aliphatic): Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹.[12]

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 229.62). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

-

Major Fragmentation Pathways: Common fragmentation patterns for aromatic ketones include α-cleavage of the acyl group, leading to the loss of a methyl radical (•CH₃) to form a stable acylium ion.[15][16][17][18] Another likely fragmentation is the loss of the nitro group (•NO₂).

Reactivity and Potential Applications

The diverse array of functional groups on 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone imparts a rich and varied reactivity profile, making it a versatile intermediate for further chemical transformations.

-

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro and acetyl groups activates the aromatic ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the chloro substituent.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This would provide access to a new class of substituted anilines, which are valuable precursors for the synthesis of heterocyclic compounds and other complex molecules.

-

Reactions of the Carbonyl Group: The acetyl group can undergo a wide range of classical carbonyl reactions, including reduction to an alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and condensation reactions at the α-carbon.

-

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated, and it can participate in reactions such as the Williamson ether synthesis.

Given its structural motifs, 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone and its derivatives could find applications in several areas of chemical and pharmaceutical research:

-

Pharmaceutical Intermediates: Polysubstituted aromatic compounds are common scaffolds in medicinal chemistry. The functional groups present in this molecule offer multiple points for modification, allowing for the generation of a library of compounds for screening against various biological targets.

-

Agrochemicals: Chlorinated and nitrated phenols have historically been used in the development of herbicides and pesticides.[19] This compound could serve as a starting material for the synthesis of new agrochemicals.

-

Dyes and Pigments: The chromophoric nitro and acetyl groups on the aromatic ring suggest potential applications in the synthesis of novel dyes and pigments.

Safety and Handling

Based on the GHS classification for this compound, it should be handled with appropriate care in a well-ventilated laboratory environment.[1]

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

-

Precautions:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash hands and any exposed skin thoroughly after handling.

-

-

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

In all cases of exposure, seek immediate medical advice.

-

Conclusion

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a multifaceted chemical compound with significant potential as a synthetic intermediate. While its direct synthesis and applications are not extensively documented, a logical and robust synthetic pathway can be proposed based on fundamental organic reactions. The predicted spectroscopic and reactivity data provided in this guide offer a solid foundation for researchers and drug development professionals to explore the chemistry and potential utility of this and related molecules. As with any chemical substance, adherence to strict safety protocols is paramount during its handling and use.

References

-

Pharma D GURU. Fries Rearrangement. Available from: [Link]

-

BYJU'S. What is the Fries Rearrangement Reaction?. Available from: [Link]

-

Universal Print. Synthesis and Fries Rearrangement of Phenylchloroacetate by Using Eco-Friendly Solvent Free Catalyst. Available from: [Link]

-

Canadian Science Publishing. 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Available from: [Link]

-

Chemistry LibreTexts. 18.6 Directing Effects of Substituted Benzenes. Available from: [Link]

-

PubChem. 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. Available from: [Link]

-

MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Available from: [Link]

-

JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available from: [Link]

-

ResearchGate. Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)... Available from: [Link]

-

University of Calgary. Ch12 : Electrophilic Aromatic Substitution. Available from: [Link]

-

ACS Publications. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Available from: [Link]

-

ACS Publications. Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Available from: [Link]

-

Fiveable. Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. Available from: [Link]

- Google Patents. CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

PMC - NIH. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Available from: [Link]

-

Whitman People. GCMS Section 6.11.3. Available from: [Link]

-

NC State University Libraries. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

-

Longdom Publishing. Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. Available from: [Link]

-

The Royal Society of Chemistry. 4. Available from: [Link]

-

Chemistry LibreTexts. 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Available from: [Link]

-

Canadian Science Publishing. PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Available from: [Link]

-

SIELC Technologies. Ethanone, 1-(2-hydroxy-5-methylphenyl)- | SIELC. Available from: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available from: [Link]

-

YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Available from: [Link]

-

PubMed. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Available from: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

- Google Patents. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

-

PubMed. 1 H and 13 C NMR spectra of 4,4'-substituted chalcones. Available from: [Link]

Sources

- 1. 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone | C9H8ClNO4 | CID 2757608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmdguru.com [pharmdguru.com]

- 3. byjus.com [byjus.com]

- 4. 1-(5-Chloro-2-hydroxyphenyl)ethanone | 1450-74-4 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone - Google Patents [patents.google.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1 H and 13 C NMR spectra of 4,4'-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 16. GCMS Section 6.11.3 [people.whitman.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. longdom.org [longdom.org]

Technical Guide: Determination and Significance of the Molecular Weight of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the molecular weight of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, a substituted acetophenone derivative of interest in synthetic chemistry and drug discovery. Beyond stating the theoretical value, this document outlines the critical importance of empirical verification in a research and development setting. It details the primary analytical methodologies, including mass spectrometry and elemental analysis, explaining the causality behind their application for this specific molecule. The guide is intended for researchers, medicinal chemists, and quality control scientists who require a robust framework for compound characterization, ensuring both identity and purity.

Compound Identification and Physicochemical Properties

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a poly-functionalized aromatic ketone. Its structure incorporates a chloro, a hydroxyl, a methyl, and a nitro group, in addition to the ethanone moiety. These functional groups dictate its chemical reactivity, potential as a synthetic intermediate, and its physicochemical characteristics.

The foundational step in the characterization of any chemical entity is the confirmation of its molecular formula and, consequently, its molecular weight. These values are fundamental to every subsequent quantitative experiment.

| Property | Value | Source |

| IUPAC Name | 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone | PubChem[1] |

| CAS Number | 288401-07-0 | Sigma-Aldrich[2], PubChem[1] |

| Molecular Formula | C₉H₈ClNO₄ | Sigma-Aldrich[2], PubChem[1] |

| Theoretical Molecular Weight | 229.62 g/mol | PubChem[1] |

| Monoisotopic Mass | 229.0141854 Da | PubChem[1] |

The Imperative of Precise Molecular Weight Determination in R&D

In the fields of drug development and materials science, the theoretical molecular weight serves as a hypothesis. It is the empirical verification of this value that provides the first layer of evidence for a compound's identity and purity.

Causality in Experimental Design:

-

Structural Elucidation: An accurately measured monoisotopic mass, typically to within 5 ppm (parts per million) of the theoretical value, provides high confidence in the assigned molecular formula. This is often the first piece of analytical data that corroborates a proposed structure following a synthesis.

-

Purity Assessment: The absence of unexpected ions in a mass spectrum is a strong indicator of sample purity. Conversely, the presence of ions corresponding to starting materials, by-products, or solvents immediately flags a sample for further purification.

-

Stoichiometric Accuracy: All subsequent research, from preparing solutions for biological assays to calculating yields in a multi-step synthesis, relies on an accurate molecular weight. An erroneous value will introduce systematic errors into all downstream experiments, compromising data integrity.

Methodologies for Empirical Molecular Weight Verification

A multi-pronged approach is essential for the unambiguous confirmation of a compound's molecular weight and identity. The following protocols are designed as a self-validating system, where the results from each technique must be in agreement to provide unequivocal evidence.

High-Resolution Mass Spectrometry (HRMS)

Principle: Mass spectrometry (MS) is the most direct and precise technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, a soft ionization technique such as Electrospray Ionization (ESI) is ideal. ESI imparts a charge to the analyte in solution (typically by protonation to form [M+H]⁺ or deprotonation to form [M-H]⁻) without causing significant fragmentation. This preserves the molecular ion, allowing for a clear determination of its mass.

Experimental Protocol: ESI-HRMS

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

-

Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution in an appropriate solvent system, typically matching the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). The acidic modifier facilitates protonation.

-

-

Instrumentation and Analysis:

-

Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

-

Infuse the sample directly or via a liquid chromatography (LC) system.

-

Acquire data in both positive and negative ion modes. The phenolic hydroxyl group makes this compound amenable to negative mode analysis ([M-H]⁻), while the carbonyl oxygen allows for positive mode analysis ([M+H]⁺).

-

Positive Ion Mode ([M+H]⁺): Expected m/z = 229.0141854 (C₉H₈ClNO₄) + 1.007276 (H⁺) = 230.02146

-

Negative Ion Mode ([M-H]⁻): Expected m/z = 229.0141854 (C₉H₈ClNO₄) - 1.007276 (H⁺) = 228.00691

-

-

Data Interpretation:

-

The primary objective is to find a measured m/z value that matches the theoretical value for the [M+H]⁺ or [M-H]⁻ ion within a narrow mass tolerance (e.g., < 5 ppm).

-

Crucially, examine the isotopic pattern. The presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak that is approximately one-third the intensity of the monoisotopic peak. This isotopic signature is a powerful confirmation of the presence of a chlorine atom.

-

Corroborative Structural Analysis

While not a direct measure of molecular weight, techniques that confirm the molecular structure inherently validate the molecular formula from which the weight is derived. For a comprehensive characterization of substituted acetophenones, spectroscopic methods are indispensable.[3][4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the number and connectivity of all hydrogen and carbon atoms. The chemical shifts, integration values, and coupling patterns must be consistent with the structure of 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.

-

Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups: a broad O-H stretch for the hydroxyl group, a sharp C=O stretch for the ketone, and characteristic peaks for the aromatic ring and nitro group.

Integrated Workflow for Compound Validation

The process of confirming a compound's identity is a logical, multi-step workflow. Each step provides a piece of evidence that, when combined, builds a conclusive case for the structure and its corresponding molecular weight.

Caption: Workflow for the validation of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.

References

-

SIELC Technologies. Ethanone, 1-(2-hydroxy-5-methylphenyl)-. Available from: [Link].

-

PubChem. 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. National Center for Biotechnology Information. Available from: [Link].

-

PubChem. 1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one. National Center for Biotechnology Information. Available from: [Link].

-

PubChem. 5'-Chloro-2'-hydroxy-4'-methylacetophenone. National Center for Biotechnology Information. Available from: [Link].

-

CAS Common Chemistry. 1-(4-Chloro-3-nitrophenyl)ethanone. Available from: [Link].

-

Taylor & Francis Online. Synthesis, Characterization, and Structures of α-Substituted Selenenyl-Acetophenones. Available from: [Link].

-

MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Available from: [Link].

-

RASĀYAN Journal of Chemistry. BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Available from: [Link].

-

Scholars Research Library. Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Available from: [Link].

Sources

- 1. 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone | C9H8ClNO4 | CID 2757608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone 288401-07-0 [sigmaaldrich.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-Depth Technical Guide to the Synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This comprehensive technical guide details the synthetic pathways for 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, a substituted acetophenone with potential applications in medicinal chemistry and materials science. This document provides a thorough examination of a plausible and efficient two-step synthesis route, commencing with the readily available starting material, 4-chloro-3-methylphenol. The core of this guide is a detailed exposition of the underlying chemical principles, including electrophilic aromatic substitution, directing group effects, and reaction mechanisms. In line with our commitment to scientific integrity, this guide presents detailed, step-by-step experimental protocols, safety considerations, and data interpretation to ensure reproducibility and safety in the laboratory.

Introduction and Strategic Overview

The synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry, with profound implications for the development of novel pharmaceuticals, agrochemicals, and functional materials. The target molecule, 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone[1], presents a unique synthetic challenge due to the specific arrangement of five different substituents on the benzene ring. The strategic placement of the chloro, hydroxyl, methyl, nitro, and acetyl groups necessitates a carefully designed synthetic sequence that leverages the directing effects of these substituents in electrophilic aromatic substitution reactions.

This guide focuses on a logical and efficient two-step synthetic pathway:

-

Friedel-Crafts Acylation of 4-chloro-3-methylphenol to introduce the acetyl group, yielding the key intermediate, 5'-Chloro-2'-hydroxy-4'-methylacetophenone.

-

Regioselective Nitration of the intermediate to introduce the nitro group at the desired position, yielding the final product.

The rationale behind this strategic choice lies in the directing effects of the substituents present on the starting material and the intermediate. The hydroxyl and methyl groups are ortho-, para-directing activators, while the chloro group is an ortho-, para-directing deactivator. The acetyl group, introduced in the first step, is a meta-directing deactivator. By carefully orchestrating the sequence of these reactions, we can achieve the desired substitution pattern with high regioselectivity.

Synthesis Pathway and Mechanistic Insights

The overall synthetic transformation is depicted in the workflow diagram below:

Caption: Overall synthesis workflow for 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.

Step 1: Friedel-Crafts Acylation of 4-Chloro-3-methylphenol

The inaugural step in our synthesis is the introduction of an acetyl group onto the 4-chloro-3-methylphenol ring via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction is pivotal for constructing the acetophenone framework.

Causality of Experimental Choices:

-

Acylating Agent: Acetic anhydride is chosen as the acylating agent due to its ready availability, lower cost compared to acetyl chloride, and generally safer handling characteristics.

-

Catalyst: Boron trifluoride etherate (BF₃·OEt₂) is a suitable Lewis acid catalyst for this transformation[2]. It is effective in activating the acetic anhydride to generate the acylium ion electrophile. While stronger Lewis acids like aluminum chloride could be used, BF₃·OEt₂ often offers milder reaction conditions and can minimize side reactions.

-

Regioselectivity: The hydroxyl group is a powerful ortho-, para-director. In this case, the acylation is expected to occur predominantly at the position ortho to the hydroxyl group and para to the methyl group, which is the desired C2 position. The steric hindrance from the adjacent methyl group and the electronic deactivation by the chloro group at the C4 position further favor acylation at the C2 position.

Caption: Mechanistic overview of the Friedel-Crafts Acylation step.

Step 2: Regioselective Nitration of 5'-Chloro-2'-hydroxy-4'-methylacetophenone

The final step involves the nitration of the synthesized intermediate to introduce the nitro group at the C3 position. This is another example of an electrophilic aromatic substitution, where the regiochemical outcome is dictated by the combined directing effects of the existing substituents.

Causality of Experimental Choices:

-

Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is the classic and most effective nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺).

-

Regioselectivity: The directing effects of the substituents on the intermediate are crucial for the success of this step.

-

The hydroxyl group (-OH) is a strong activating, ortho-, para-director.

-

The methyl group (-CH₃) is a weak activating, ortho-, para-director.

-

The acetyl group (-COCH₃) is a strong deactivating, meta-director.

-

The chloro group (-Cl) is a deactivating, ortho-, para-director.

-

The powerful activating and ortho-directing effect of the hydroxyl group will be the dominant factor. The position ortho to the hydroxyl group (C3) is activated. The other ortho position (C1) is already substituted. The para position to the hydroxyl group (C5) is also substituted with a chlorine atom. Therefore, the nitration is strongly directed to the C3 position. The meta-directing effect of the acetyl group also favors substitution at the C3 position (meta to the acetyl group). This convergence of directing effects leads to a high degree of regioselectivity.

Caption: Key steps in the regioselective nitration reaction.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a well-equipped chemical laboratory. Adherence to all institutional and governmental safety regulations is mandatory. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All reactions should be performed in a certified fume hood.

Synthesis of 5'-Chloro-2'-hydroxy-4'-methylacetophenone

| Parameter | Value | Reference |

| Starting Material | 4-Chloro-3-methylphenol | Commercially Available |

| Reagents | Acetic Anhydride, Boron Trifluoride Etherate | [2] |

| Solvent | Dichloromethane (anhydrous) | - |

| Reaction Temperature | 0 °C to Room Temperature | - |

| Reaction Time | 2-4 hours | - |

| Work-up | Aqueous wash, extraction | [3] |

| Purification | Recrystallization or Column Chromatography | [3] |

| Expected Yield | 70-85% | - |

Step-by-Step Methodology:

-

To a stirred solution of 4-chloro-3-methylphenol (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere at 0 °C, add boron trifluoride etherate (1.2 equivalents) dropwise.

-

After stirring for 15 minutes, add acetic anhydride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice-water and stir vigorously for 30 minutes.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

| Parameter | Value | Reference |

| Starting Material | 5'-Chloro-2'-hydroxy-4'-methylacetophenone | Synthesized in Step 3.1 |

| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid | [4] |

| Reaction Temperature | 0-5 °C | [5] |

| Reaction Time | 1-2 hours | [5] |

| Work-up | Quenching on ice, filtration | [4] |

| Purification | Recrystallization | [6] |

| Expected Yield | 60-75% | - |

Step-by-Step Methodology:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add 5'-Chloro-2'-hydroxy-4'-methylacetophenone (1 equivalent) to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 5 °C.

-

In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.

-

Add the cold nitrating mixture dropwise to the solution of the acetophenone derivative, maintaining the reaction temperature between 0-5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Safety and Handling

Nitration reactions are potentially hazardous and must be conducted with extreme caution.

-

Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions.[7]

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[8] Handle with appropriate PPE in a fume hood.

-

Toxic Fumes: The reaction may produce toxic nitrogen oxide fumes. Ensure adequate ventilation.

-

Quenching: Quenching the reaction mixture on ice should be done slowly and carefully to control the exotherm.

Characterization Data

The final product, 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, should be characterized by standard analytical techniques to confirm its identity and purity.

-

Appearance: A pale yellow solid.

-

Molecular Formula: C₉H₈ClNO₄[1]

-

Molecular Weight: 229.62 g/mol [1]

-

Spectroscopic Data:

-

¹H NMR: Expected signals for the aromatic proton, the methyl protons, and the acetyl protons. The chemical shifts will be influenced by the electronic environment of the substituents.

-

¹³C NMR: Expected signals for the aromatic carbons, the methyl carbon, the acetyl carbonyl carbon, and the acetyl methyl carbon.

-

IR Spectroscopy: Characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group (C=O stretch), and the nitro group (N-O stretches).

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product.

-

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. By leveraging a two-step sequence of Friedel-Crafts acylation followed by regioselective nitration, this guide provides a practical and scientifically sound approach for obtaining the target molecule. The detailed experimental protocols, mechanistic insights, and safety considerations presented herein are intended to empower researchers and drug development professionals in their synthetic endeavors. The principles of electrophilic aromatic substitution and the strategic manipulation of substituent directing effects are key to the success of this synthesis, underscoring the elegance and predictive power of modern organic chemistry.

References

-

PubChem. (n.d.). 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.

-

PubChem. (n.d.). 5'-Chloro-2'-hydroxy-4'-methylacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetophenone, m-nitro-. Retrieved from [Link]

-

MDPI. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from [Link]

-

VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

Sources

- 1. 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone | C9H8ClNO4 | CID 2757608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5'-CHLORO-2'-HYDROXY-4'-METHYLACETOPHENONE | 28480-70-8 [chemicalbook.com]

- 3. 1-(5-Chloro-2-hydroxyphenyl)ethanone | 1450-74-4 [chemicalbook.com]

- 4. CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. ehs.com [ehs.com]

Unlocking the Research Potential of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone: A Technical Guide for Drug Discovery and Chemical Biology

Introduction: Deconstructing a Versatile Chemical Scaffold

In the landscape of medicinal chemistry and drug discovery, the identification of novel molecular scaffolds that offer both synthetic tractability and the potential for diverse biological activity is of paramount importance. 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is one such molecule that, while not extensively characterized as a standalone therapeutic, presents a rich tapestry of chemical functionalities ripe for exploration. This technical guide will delve into the untapped research applications of this compound, moving beyond its current role as a synthetic intermediate to explore its potential as a foundational element in drug development and chemical biology research.

The strategic arrangement of substituents on the phenyl ring—a chloro group, a hydroxyl moiety, a methyl group, and a nitro functionality—creates a unique electronic and steric environment. The ethanone side chain further provides a reactive handle for a multitude of chemical transformations. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, complete with detailed experimental protocols and the scientific rationale underpinning each proposed avenue of investigation.

Physicochemical Properties and Safety Considerations

Before embarking on any experimental work, a thorough understanding of the compound's properties and handling requirements is essential.

| Property | Value | Source |

| Molecular Formula | C9H8ClNO4 | [1] |

| Molecular Weight | 229.62 g/mol | [1] |

| Appearance | Slightly yellow crystalline powder or chunks | [2] |

| CAS Number | 288401-07-0 | [1] |

Safety Profile: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is classified with the following hazards:

-

H315: Causes skin irritation[1].

-

H319: Causes serious eye irritation[1].

-

H335: May cause respiratory irritation[1].

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Application I: A Scaffold for Chalcone Synthesis and Antimicrobial Drug Discovery

The most immediate and well-documented application of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is as a precursor for the synthesis of chalcones, a class of compounds known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The ethanone moiety readily participates in Claisen-Schmidt condensation with various aldehydes to yield a diverse library of chalcone derivatives.[5][6]

Scientific Rationale

The α,β-unsaturated ketone system in chalcones is a key pharmacophore responsible for their biological activity, often acting as a Michael acceptor for nucleophilic residues in target proteins.[4] The substituents on the aromatic rings of the chalcone scaffold significantly modulate this activity. The parent compound, 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, imparts a unique set of electronic and steric features to the resulting chalcones, which can be systematically varied to optimize for potency and selectivity against microbial targets. Derivatives of similar chloro-hydroxyphenyl propenones have demonstrated promising antimicrobial activity.[7]

Experimental Workflow: Synthesis and Antimicrobial Screening of a Chalcone Library

Caption: Workflow for Chalcone Synthesis and Antimicrobial Screening.

Detailed Protocol: Claisen-Schmidt Condensation

-

Reaction Setup: In a round-bottom flask, dissolve 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone (1 equivalent) in ethanol.

-

Addition of Aldehyde: Add a substituted aromatic aldehyde (1 equivalent) to the solution.

-

Base Catalysis: Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise to the stirred mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the crude chalcone.

-

Purification: Filter the precipitate, wash with water, and dry. Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Confirm the structure of the purified chalcone using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Application II: Fragment-Based Drug Design for Kinase Inhibition

The substituted phenyl ring of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone possesses features commonly found in kinase inhibitors. The hydroxyl and nitro groups can act as hydrogen bond donors and acceptors, respectively, while the chloro and methyl groups can occupy hydrophobic pockets within an ATP-binding site. This makes the core scaffold an attractive starting point for fragment-based drug design (FBDD).

Scientific Rationale

Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The development of selective kinase inhibitors is a major focus of modern drug discovery. The core structure of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone can be elaborated upon to generate a library of compounds for screening against a panel of kinases. The nitro group, in particular, is a common feature in some kinase inhibitors, contributing to potent interactions within the enzyme's active site. Structurally related nitrophenyl compounds have been investigated as inhibitors of enzymes like catechol-O-methyltransferase.[8]

Experimental Workflow: Fragment Elaboration and Kinase Inhibitor Screening

Caption: Workflow for Kinase Inhibitor Development.

Detailed Protocol: Suzuki Coupling for Fragment Elaboration

-

Functional Group Interconversion: Convert the chloro group of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone to a more reactive handle for cross-coupling, if necessary (e.g., conversion to a boronic acid or ester). Alternatively, utilize the chloro group directly in a Suzuki coupling with a variety of boronic acids.

-

Reaction Setup: In a reaction vessel, combine the modified starting material (1 equivalent), a boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).

-

Inert Atmosphere: Degas the reaction mixture and maintain it under an inert atmosphere (e.g., nitrogen or argon).

-

Heating: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to obtain the desired elaborated compound.

Application III: Development of Novel Antioxidant Agents

Oxidative stress is a key contributor to the pathophysiology of numerous diseases.[9] Molecules with the ability to scavenge free radicals or chelate pro-oxidant metal ions are of significant therapeutic interest. The phenolic hydroxyl group in 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a potential antioxidant pharmacophore.

Scientific Rationale

The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage. The overall antioxidant capacity of the molecule will be influenced by the other substituents on the ring. The development of derivatives from this core structure could lead to potent antioxidant compounds. For instance, derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been shown to possess significant antioxidant activity.[9]

Experimental Workflow: Synthesis of Derivatives and Antioxidant Activity Assessment

Caption: Workflow for Antioxidant Derivative Development and Testing.

Detailed Protocol: DPPH Radical Scavenging Assay

-

Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at the appropriate wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion: A Call for Further Investigation

1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone represents a promising, yet underexplored, starting point for chemical and biological research. Its rich chemical functionality and amenability to synthetic modification make it an ideal candidate for the development of novel therapeutic agents and chemical probes. This guide has outlined several potential research avenues, from the synthesis of antimicrobial chalcones to the development of kinase inhibitors and antioxidants. It is our hope that the detailed workflows and scientific rationale presented herein will inspire further investigation into the potential of this versatile chemical scaffold, ultimately leading to new discoveries in medicine and biology.

References

-

Shaik Ammaji, S., & Shaik Masthanamma, S. (2021). Synthesis and Antibacterial Activity of Hydroxy and Chloro-Substituted Chalcone Derivatives. Journal of Pharmaceutical Research International, 33(59A), 519–528. [Link]

-

Gasparyan, S., et al. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 25(15), 3354. [Link]

-

PubChem. (n.d.). 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Mannisto, P. T., et al. (1992). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 35(12), 2280-2287. [Link]

-

PubChem. (n.d.). 1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Serafin, K., & Stawinski, J. (2016). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 12, 186-218. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Adibah, A. L., et al. (2021). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 4(1), 1-12. [Link]

-

Patel, K. D., et al. (2017). SYNTHESIS, EVALUATION OF ANTIMICROBIAL ACTIVITIES OF SOME (E)-1-(5-CHLORO-2-HYDROXYPHENYL)-3-PHENYLPROP-2-EN-1-ONE COMPOUNDS. World Journal of Pharmacy and Pharmaceutical Sciences, 6(3), 1335-1346. [Link]

-

Patel, K. R., et al. (2013). Synthesis on study of novel chalcone derivatives and their antimicobial activity. Journal of Chemical and Pharmaceutical Research, 5(12), 650-655. [Link]

-

Ahsan, M. J., et al. (2012). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Saudi Pharmaceutical Journal, 20(4), 361-367. [Link]

-

Lim, S. H. (2022). Synthesis and characterization of chalcone derivatives and their antioxidant activity (Doctoral dissertation, UTAR). [Link]

-

Pham, E. C., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22695-22713. [Link]

-

Khatab, T. K., et al. (2022). A Review of Chalcones: Synthesis, Reactions, and Biological Importance. Egyptian Journal of Chemistry, 65(13), 1-20. [Link]

-

Kalaiselvi, E., et al. (2022). CHALCONE: SYNTHESIS, CHRACTERIZATION AND ANTIMICROBIAL ACTIVITY. YMER, 21(9), 1-10. [Link]

-

Iacob, A. A., et al. (2021). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 26(13), 4053. [Link]

-

Perez-Villanueva, C. O., et al. (2020). Amoebicidal effect of 5,5'-[(4-nitrophenyl)methylene]bis-6-hydroxy-2-mercapto-3-methyl-4(3H)-pyrimidinone), a new drug against Entamoeba histolytica. Archiv der Pharmazie, 353(12), e2000207. [Link]

Sources

- 1. 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone | C9H8ClNO4 | CID 2757608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(5-Chloro-2-hydroxyphenyl)ethanone | 1450-74-4 [chemicalbook.com]

- 3. journaljpri.com [journaljpri.com]

- 4. primescholars.com [primescholars.com]

- 5. researchgate.net [researchgate.net]

- 6. ymerdigital.com [ymerdigital.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity [mdpi.com]

An In-depth Technical Guide to 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, a substituted acetophenone with potential applications in medicinal chemistry and materials science. This document details a plausible synthetic pathway, provides an in-depth analysis of its expected physicochemical and spectral properties, and explores its potential biological activities based on structurally related compounds. The guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and application of this and similar nitroaromatic compounds.

Introduction

Substituted acetophenones are a pivotal class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules and functional materials. The strategic incorporation of various functional groups onto the acetophenone scaffold allows for the fine-tuning of their electronic, steric, and pharmacokinetic properties, making them attractive targets for drug discovery and materials science. 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, with its unique substitution pattern of chloro, hydroxyl, methyl, and nitro groups, presents a compelling case for investigation. The interplay of these substituents is anticipated to modulate its reactivity and confer interesting biological and chemical characteristics. This guide aims to provide a detailed exploration of this specific molecule, from its synthesis to its potential utility.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO₄ | [1] |

| Molecular Weight | 229.62 g/mol | [1] |

| IUPAC Name | 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone | [1] |

| CAS Number | 288401-07-0 | [1] |

| Appearance | Expected to be a crystalline solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents like acetone, ethanol, and DMSO | Inferred from similar compounds |

Proposed Synthetic Pathway

Figure 1: Proposed synthetic pathway for 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.

Step 1: Fries Rearrangement of p-Cresyl Acetate

The initial step involves the synthesis of the key intermediate, 1-(2-hydroxy-5-methylphenyl)ethanone, via the Fries rearrangement of p-cresyl acetate. This reaction is a classic method for the preparation of hydroxyaryl ketones from phenolic esters, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃)[2].

Protocol:

-

To a stirred solution of p-cresyl acetate in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add anhydrous aluminum chloride in portions.

-

Heat the reaction mixture to a temperature between 100-160 °C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 1-(2-hydroxy-5-methylphenyl)ethanone.

Step 2: Chlorination and Nitration

The second step involves the regioselective introduction of a nitro group and a chlorine atom onto the aromatic ring of 1-(2-hydroxy-5-methylphenyl)ethanone. The hydroxyl and acetyl groups are ortho- and para-directing, while the methyl group is also an activating ortho-, para-director. The nitration is typically achieved using a mixture of nitric acid and sulfuric acid.

Protocol:

-

Dissolve 1-(2-hydroxy-5-methylphenyl)ethanone in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid.

-

Cool the solution in an ice bath to 0-5 °C.

-